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Compound of Interest

Compound Name: Vilobelimab

Cat. No.: B15604136

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) and
pharmacodynamic (PD) properties of Vilobelimab, a first-in-class monoclonal anti-human
complement factor C5a antibody. The included data, protocols, and diagrams are intended to
guide researchers in the analysis and understanding of this therapeutic agent.

Introduction

Vilobelimab is a chimeric human/mouse 1IgG4 monoclonal antibody that specifically binds to
the soluble human complement fragment C5a with high affinity.[1][2] By neutralizing C5a, a
potent anaphylatoxin and inflammatory mediator, Vilobelimab blocks its interaction with the
Cba receptor (C5aR), thereby attenuating the inflammatory cascade.[1][2][3] This mechanism
is crucial in various inflammatory conditions where excessive complement activation is a key
pathological driver.[2] Vilobelimab's targeted approach leaves the formation of the membrane
attack complex (C5b-9), an important part of the innate immune defense, intact. An Emergency
Use Authorization (EUA) was granted by the US FDA for Vilobelimab (brand name Gohibic) for
the treatment of COVID-19 in hospitalized adults requiring invasive mechanical ventilation
(IMV) or extracorporeal membrane oxygenation (ECMO).[4][5][6] It is also under investigation
for other inflammatory diseases including ANCA-associated vasculitis (AAV), hidradenitis
suppurativa (HS), and pyoderma gangrenosum.[7][8][9]

Pharmacokinetic (PK) Data

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b15604136?utm_src=pdf-interest
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10277268/
https://go.drugbank.com/drugs/DB16416
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10277268/
https://go.drugbank.com/drugs/DB16416
https://acrabstracts.org/abstract/a-randomized-double-blind-phase-ii-study-of-glucocorticoid-replacement-by-vilobelimab-an-anti-c5a-monoclonal-antibody-in-anca-associated-vasculitis/
https://go.drugbank.com/drugs/DB16416
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://secure.medicalletter.org/TML-article-1677d
https://www.hopkinsguides.com/hopkins/view/Johns_Hopkins_ABX_Guide/540781/all/Vilobelimab
https://www.drugs.com/dosage/vilobelimab.html
https://www.dermatologytimes.com/view/inflarx-presents-efficacy-and-safety-data-on-vilobelimab-at-aad-2025
https://pmc.ncbi.nlm.nih.gov/articles/PMC8352818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9307875/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

The pharmacokinetics of Vilobelimab have been primarily characterized in clinical trials

involving patients with severe COVID-19. The data indicates dose-dependent exposure and a

half-life consistent with monoclonal antibodies.

Population/Stu  Dosing

Parameter Value . Source
dy Regimen
Critically ill,

) mechanically

Geometric Mean 137,881.3 ng/mL ]
ventilated 800 mg IV

Trough (range: 21,799.3 ) ]

] COVID-19 infusions (after [1]

Concentration to 302,972.1 )
patients three doses)
(Day 8) ng/mL)
(PANAMO Phase
3)
Geometric Mean:  Severe COVID-
Plasma Trough )

) 151,702 ng/mL 19 patients N
Concentration Not specified [10][11]
(Day 2) (range: 84,846 to  (PANAMO Phase

a
Y 248,592 ng/mL) 2)
Geometric Mean:  Severe COVID-
Plasma Trough )

) 139,503 ng/mL 19 patients N
Concentration Not specified [10][11]
(Day 8) (range: 80,060 to  (PANAMO Phase

a
Y 200,746 ng/mL) 2)
Elimination Half- _ Single 4 mg/kg
) 95 hours Healthy Subjects [12]
Life (tv2) IV dose
Volume of . Single 4 mg/kg
o 0.0833 L/kg Healthy Subjects [13]
Distribution (Vd) dose
Decreased with
increasing dose
(0.02 mL/min/kg . )
Clearance Healthy Subjects  Single IV dose [13]
at 2 mg/kg and
0.01 mL/min/kg
at 4 mg/kg)
Pharmacodynamic (PD) Data
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The primary pharmacodynamic effect of Vilobelimab is the rapid and sustained reduction of

circulating C5a levels.

Post-
Baseline Percent . .
Paramete Treatmen . Populatio Dosing
Value Reductio . Source
r . t Value n/Study Regimen
(Median) . n
(Median)
Critically ill,
mechanical
Plasma ly
Cha 118.3 14.5 ng/mL ventilated 800 mg IV
: 87% o [11[2]
Concentrati  ng/mL (by Day 8) COVID-19 infusions
on patients
(PANAMO
Phase 3)
Severe
Plasma 39.70
COVID-19
Cha 189.98 ng/mL ) Not
) ] ~79% patients - [10][11]
Concentrati  ng/mL (after first specified
_ . (PANAMO
on infusion)
Phase 2)

Mechanism of Action and Signaling Pathway

Vilobelimab exerts its anti-inflammatory effect by interrupting the C5a-C5aR signaling axis.
The activation of the complement system through the classical, lectin, or alternative pathways
converges at the cleavage of C5 into C5a and C5b. Vilobelimab specifically binds to C5a,
preventing its engagement with C5aR1 and C5aR2 on various immune cells. This blockade
inhibits downstream signaling events that lead to neutrophil chemotaxis, activation,
degranulation, and the release of pro-inflammatory cytokines, thereby mitigating tissue
damage.
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Caption: Vilobelimab's mechanism of action in the complement cascade.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://www.benchchem.com/product/b15604136?utm_src=pdf-body-img
https://www.benchchem.com/product/b15604136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols
Protocol 1: Quantification of Vilobelimab in Human
Plasma using ELISA

This protocol outlines a sandwich ELISA for the quantification of Vilobelimab in human plasma
samples.

Materials:

96-well high-binding ELISA plates

e Recombinant human C5a (for coating)

e Wash Buffer (e.g., PBS with 0.05% Tween-20)

» Blocking Buffer (e.g., PBS with 1% BSA)

o Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
 Vilobelimab standard of known concentration

o Patient plasma samples (heat-inactivated)

e HRP-conjugated anti-human IgG (Fc specific) antibody

e TMB (3,3,5,5'-Tetramethylbenzidine) substrate

o Stop Solution (e.g., 2N H2S04)

Microplate reader
Procedure:

o Coating: Dilute recombinant human C5a to 1-2 pug/mL in PBS. Add 100 pL to each well of a
96-well plate. Incubate overnight at 4°C.

e Washing: Aspirate the coating solution and wash the plate 3 times with 300 pL of Wash
Buffer per well.
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» Blocking: Add 200 pL of Blocking Buffer to each well. Incubate for 1-2 hours at room
temperature.

e Washing: Repeat the wash step as in step 2.
» Standard and Sample Incubation:

o Prepare a standard curve of Vilobelimab in Assay Diluent (e.g., from 1000 ng/mL down to
~15 ng/mL).

o Dilute plasma samples in Assay Diluent. A minimum required dilution (MRD) should be
established (e.g., 1:100) to minimize matrix effects.

o Add 100 puL of standards and diluted samples to the appropriate wells. Incubate for 2
hours at room temperature.

e Washing: Repeat the wash step as in step 2.

o Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG antibody in Assay
Diluent according to the manufacturer's instructions. Add 100 uL to each well. Incubate for 1
hour at room temperature.

e Washing: Wash the plate 5 times with Wash Buffer.

o Substrate Development: Add 100 pL of TMB substrate to each well. Incubate in the dark for
15-30 minutes at room temperature.

» Reaction Stoppage: Add 50 uL of Stop Solution to each well.
o Reading: Measure the optical density at 450 nm using a microplate reader.

¢ Analysis: Calculate Vilobelimab concentrations in samples by interpolating from the
standard curve.

Protocol 2: Quantification of C5a in Human Plasma
using Sandwich ELISA
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This protocol describes a method for measuring C5a levels, the pharmacodynamic biomarker
for Vilobelimab.

Materials:

e Human C5a ELISA kit (commercially available kits are recommended) or individual
components:

o 96-well plate pre-coated with anti-human C5a capture antibody
o Wash Buffer
o Assay Diluent
o Recombinant human C5a standard
o Biotinylated anti-human C5a detection antibody
o Streptavidin-HRP conjugate
o TMB Substrate
o Stop Solution
o Patient plasma samples
e Microplate reader
Procedure:

» Reagent Preparation: Prepare all reagents, standards, and samples according to the kit
manufacturer's protocol.

» Standard and Sample Addition: Add 100 pL of C5a standards and plasma samples to the
appropriate wells of the pre-coated plate. Incubate for 2-2.5 hours at room temperature.

e Washing: Aspirate the liquid from each well and wash 4 times with Wash Buffer.
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Detection Antibody Incubation: Add 100 pL of the biotinylated detection antibody to each
well. Incubate for 1 hour at room temperature.

Washing: Repeat the wash step as in step 3.

Streptavidin-HRP Incubation: Add 100 pL of Streptavidin-HRP solution to each well. Incubate
for 45 minutes at room temperature.

Washing: Repeat the wash step as in step 3.

Substrate Development: Add 100 uL of TMB substrate to each well. Incubate for 30 minutes
at room temperature in the dark.

Reaction Stoppage: Add 50 puL of Stop Solution to each well.
Reading: Measure the optical density at 450 nm immediately.

Analysis: Calculate C5a concentrations based on the standard curve.

Protocol 3: Anti-Vilobelimab Antibody (ADA) Screening
using Bridging ELISA

This protocol is for the detection of antibodies directed against Vilobelimab in patient serum or

plasma.

Materials:

96-well plates (e.g., Meso Scale Discovery or standard high-binding)
Biotin-labeled Vilobelimab

Ruthenium or HRP-labeled Vilobelimab

Wash Buffer

Assay Diluent

Positive Control (e.g., polyclonal anti-Vilobelimab antibody)
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Negative Control (pooled normal human serum)

Patient serum/plasma samples

Plate reader capable of electrochemiluminescence or absorbance detection

Procedure:

Plate Preparation: If not using pre-coated plates, coat with streptavidin and block.

Sample Incubation: Add patient samples, positive controls, and negative controls to the
wells.

Bridging Complex Formation: Add a master mix of biotin-labeled Vilobelimab and
Ruthenium/HRP-labeled Vilobelimab to each well. Incubate to allow the "bridge" to form,
where an anti-Vilobelimab antibody binds to both labeled drug molecules.

Washing: Wash the plate to remove unbound reagents.

Reading: Add the appropriate read buffer (for ECL) or substrate (for HRP) and measure the
signal.

Analysis: A screening cut point is established from the negative control population. Samples
with a signal above the cut point are considered screen-positive and should be further
evaluated in a confirmatory assay.

PK/PD Study Workflow and Logical Relationship

The pharmacokinetic properties of Vilobelimab (its concentration over time) directly influence

its pharmacodynamic effect (the suppression of C5a). A typical clinical study workflow is

designed to capture this relationship.
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Caption: A typical workflow for a clinical PK/PD study of Vilobelimab.

The logical relationship between Vilobelimab's PK and PD is straightforward: sufficient plasma
concentration of the drug is required to effectively bind and neutralize C5a. As the drug is
cleared from the system, C5a levels are expected to return to baseline.
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Caption: Logical relationship between Vilobelimab PK and PD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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